Pentylurea

Description

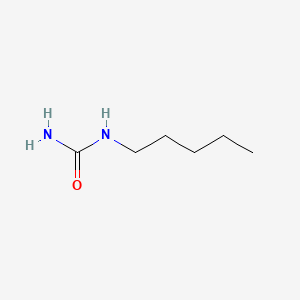

Pentylurea, specifically referred to as N-[2-(dimethylamino)-6-[3-(5-methyl-4-phenyl-1H-imidazol-1-yl)propoxy]phenyl]-N'-pentylurea (Compound 3/24 in literature), is a potent inhibitor of acyl-CoA:cholesterol O-acyltransferase (ACAT), an enzyme critical in cholesterol esterification and atherosclerosis progression . It demonstrates dual inhibitory activity against both aortic and intestinal ACAT isoforms, with an in vitro IC₅₀ of 0.16 µM for aortic ACAT and moderate oral bioavailability in preclinical models . Its structure comprises a phenylurea core linked to a 4-phenylimidazole moiety via a propoxy chain, with a pentyl group on the urea nitrogen (Figure 1). Modifications to this scaffold have been explored to enhance potency and pharmacokinetics, leading to insights into its structure-activity relationships (SAR) .

Properties

IUPAC Name |

pentylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-2-3-4-5-8-6(7)9/h2-5H2,1H3,(H3,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MONRWRVYLOHUFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70192123 | |

| Record name | N-Amylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38869-91-9 | |

| Record name | N-Pentylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38869-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Amylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038869919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Amylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.227 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-AMYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJD1H5449P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentylurea can be synthesized through several methods. One common method involves the reaction of pentylamine with urea under controlled conditions. The reaction typically requires heating and the presence of a catalyst to facilitate the formation of pentylurea. Another method involves the use of cyanamide and pentylamine, which react to form pentylurea .

Industrial Production Methods: In industrial settings, the production of pentylurea often involves large-scale reactions using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Pentylurea undergoes various chemical reactions, including:

Oxidation: Pentylurea can be oxidized to form corresponding urea derivatives.

Reduction: It can be reduced to form amines and other related compounds.

Substitution: Pentylurea can participate in substitution reactions where the pentyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Halogenating agents and other electrophiles are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives, while reduction can produce amines .

Scientific Research Applications

Pentylurea has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Pentylurea derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore the therapeutic potential of pentylurea derivatives in treating various diseases.

Industry: Pentylurea is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism by which pentylurea exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, pentylurea derivatives may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in ACAT Inhibition

Compound 68 (from )

- Structure : Shares the phenylurea-imidazole backbone of Pentylurea but incorporates optimized substituents in five key regions:

- Activity :

N,N-butyl-N',N'-pentylurea (ABPU) (from )

- Structure : An asymmetric tetra-alkylurea with butyl and pentyl chains.

Key SAR Insights

- Alkyl Chain Length : Shortening the pentyl group in Pentylurea improves bioavailability without compromising ACAT binding .

- Imidazole Substituents : Unsubstituted phenyl rings on the imidazole moiety enhance potency, as seen in Compound 68 .

- Linker Flexibility : Propoxy linkers longer than three carbons reduce activity due to steric hindrance .

Data Tables

Table 1: Comparative Activity of Pentylurea and Analogues

Table 2: Impact of Substituent Modifications on ACAT Inhibition

| Modification Region | Effect on Activity | Example Compound |

|---|---|---|

| Alkyl chain length | Shorter chains improve bioavailability | Compound 68 |

| Imidazole substituents | Unsubstituted phenyl enhances potency | Compound 68 |

| Linker length | >3 carbons reduce binding | Pentylurea |

Biological Activity

Pentylurea, specifically 1-amino-3-pentylurea, is an organic compound that has garnered attention for its potential biological activities. This article delves into the various aspects of its biological activity, including its synthesis, mechanisms of action, and applications in therapeutic contexts.

Chemical Structure and Properties

1-amino-3-pentylurea is characterized by the presence of an amino group and a urea functional group. Its chemical formula is , with a molecular weight of approximately . The pentyl chain contributes to its unique properties, which are essential for its biological interactions.

Anti-Inflammatory Properties

Research indicates that pentylurea exhibits anti-inflammatory potential. Preliminary studies suggest that it may modulate various biological pathways, particularly those involved in inflammation . Its ability to interact with specific receptors or enzymes is believed to contribute to these therapeutic effects.

Interaction with Biological Pathways

Pentylurea's interaction studies have revealed that it may influence pathways related to inflammation and cellular signaling. For instance, it appears to interact with soluble epoxide hydrolase (sEH), an enzyme implicated in various inflammatory processes . Understanding these interactions is crucial for elucidating its mechanisms of action and therapeutic applications.

Synthesis Methods

Several synthetic routes have been developed for producing pentylurea, showcasing its versatility in organic synthesis. Typical methods involve the reaction of pentylamine with carbonyl compounds under controlled conditions . These methods not only highlight the compound's synthetic accessibility but also its potential for modification to enhance biological activity.

In Vivo and In Vitro Studies

1-amino-3-pentylurea has been subjected to both in vitro and in vivo studies to assess its biological activity. For example, a study focused on the metabolism of N-adamantyl substituted ureas found that similar compounds exhibited significant inhibition of sEH, suggesting that pentylurea may share comparable metabolic pathways .

Additionally, a case study involving urea derivatives demonstrated their efficacy in reducing pain in rodent models through sEH inhibition . This highlights the potential application of pentylurea in pain management and inflammatory conditions.

Comparative Analysis of Urea Derivatives

To better understand the biological activity of pentylurea, it is useful to compare it with other urea derivatives known for their biological effects. The following table summarizes key characteristics and activities:

Future Directions

Further research is necessary to fully elucidate the mechanisms by which pentylurea exerts its biological effects. Key areas for future exploration include:

- Mechanistic Studies : Detailed investigations into how pentylurea interacts with specific enzymes and receptors.

- Therapeutic Applications : Clinical trials to assess its efficacy and safety in treating inflammatory diseases.

- Structural Modifications : Exploring derivatives of pentylurea to enhance its biological activity and selectivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.